molecular formula C9H14N2O B1602472 1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one CAS No. 403793-48-6

1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one

Cat. No. B1602472
M. Wt: 166.22 g/mol
InChI Key: JBHNCCUZQLCDFX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Catalytic Applications

Imidazole derivatives, such as N-heterocyclic carbenes (NHCs), have been identified as efficient catalysts in transesterification and acylation reactions. These compounds are capable of mediating the acylation of alcohols with vinyl acetate and other esters at room temperature, offering convenient reaction times and low catalyst loadings. Such catalytic properties make them valuable in synthetic chemistry for the formation of esters from commercially available methyl esters and alcohols, showcasing their versatility and efficiency in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Metal Complexation and DNA Interaction

Cu(II) complexes of certain imidazole derivatives have shown significant DNA binding propensity, indicating potential applications in the study of DNA interactions and possibly in therapeutic developments. These complexes have been characterized by their ability to induce minor structural changes in calf thymus DNA, suggesting a groove and/or surface binding mechanism. Additionally, their catalytic activities in DNA cleavage assays highlight their potential in biochemical research and drug design (Kumar et al., 2012).

Hydroamination Catalysis

The use of gold(I) complexes in the catalysis of intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas has been explored. These reactions proceed with high regioselectivity and excellent yield, underlining the utility of imidazole derivatives in catalyzing hydroamination, a valuable reaction for the synthesis of amines (Zhang, Lee, & Widenhoefer, 2009).

Synthesis of Imidazo[1,5-a]pyridines

A one-pot synthesis method for imidazo[1,5-a]pyridines has been developed using carboxylic acids and 2-methylaminopyridines. This synthesis allows the introduction of various substituents, showcasing the adaptability of imidazole derivatives in synthesizing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science (Crawforth & Paoletti, 2009).

Mercury Ion Partitioning

Imidazole derivatives have also been utilized in environmental chemistry, particularly in the partitioning of mercury(ii) ions from aqueous solutions. A specific ionic liquid containing a bis-imidazolium cation showed significant increases in the distribution ratio of mercury ions, indicating its potential application in the removal or recovery of mercury from environmental samples (Holbrey et al., 2003).

properties

IUPAC Name

1-(2-methyl-3-propan-2-ylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6(2)11-8(4)10-5-9(11)7(3)12/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHNCCUZQLCDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581337
Record name 1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one

CAS RN

403793-48-6
Record name 1-[2-Methyl-1-(propan-2-yl)-1H-imidazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 300 mL-volume glass vessel equipped with a stirrer, a thermometer and a dropping funnel, the isopropyl alcohol solution containing 16.2 g (0.162 mol) of N-isopropylacetamidine (which was prepared in the above-mentioned Reference Example 1), 22.8 g (0.108 mol) of 3-bromo-4,4-dimethoxy-2-butanone and 16.4 g (0.162 mol) of triethylamine were placed. The mixture was heated to 80° C. under stirring for 20 hours, for carrying out reaction. After the reaction was complete, 80 mL of sulfuric acid (2 mol/L) was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The concentrate was washed with methyl isobutyl ketone, and the aqueous portion was taken out. The aqueous portion was made basic by adding an aqueous 48% sodium hydroxide, while the mixture was kept at a temperature of not higher than 40° C. The aqueous basic portion was subjected to extraction with methyl isobutyl ketone, and the extracted portion was concentrated under reduced pressure. The concentrate was distilled under reduced pressure (0.4 kPa, 85° C.) to give 9.63 g (yield: 54%) of 5-acetyl-1-isopropyl-2-methylimidazol as pale yellow liquid.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 300 mL-volume glass vessel equipped with a stirrer, a thermometer and a dropping funnel, the isopropyl alcohol solution containing 16.2 g (0.162 mol) of N-isopropylacetamidine (which was prepared in the above-mentioned Reference Example 1), 19.3 g (0.108 mol) of 3-bromo-4-methoxy-3-buten-2-one and 16.4 g (0.162 mol) of triethylamine were placed. The mixture was heated to 80° C. under stirring for 8 hours, for carrying out reaction. After the reaction was complete, 80 mL of sulfuric acid (2 mol/L) was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The concentrate was washed with methyl isobutyl ketone, and the aqueous portion was taken out. The aqueous portion was made basic by adding an aqueous 48% sodium hydroxide, while the mixture was kept at a temperature of not higher than 40° C. The aqueous basic portion was subjected to extraction with methyl isobutyl ketone, and the extracted portion was concentrated under reduced pressure. The concentrate was distilled under reduced pressure (0.4 kPa, 85° C.) to give 10.9 g (yield: 61%) of 5-acetyl-1-iso-propyl-2-methylimidazole as pale yellow liquid.
Name
3-bromo-4-methoxy-3-buten-2-one
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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